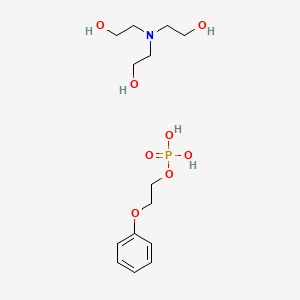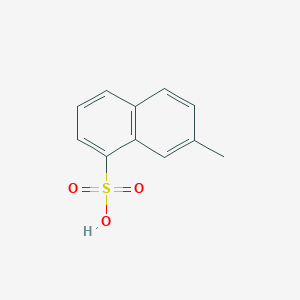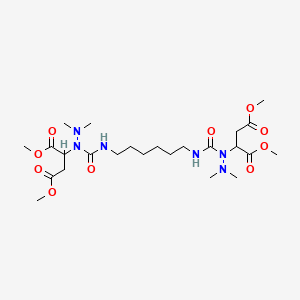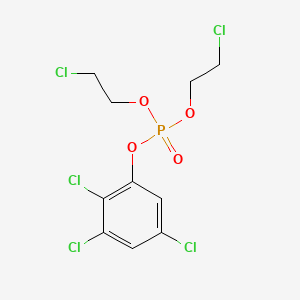
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is a chemical compound with the molecular formula C10H11Cl5O4P. This compound is known for its unique structure, which includes both phosphoric acid and chlorinated phenyl groups. It is used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the introduction of 2,3,5-trichlorophenol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenyl esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The chlorinated phenyl group plays a crucial role in its activity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(2-chloroethyl) 2,3-dichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,4,6-trichlorophenyl ester
- Phosphoric acid, bis(2-chloroethyl) 2,3-dibromophenyl ester
Uniqueness
Phosphoric acid, bis(2-chloroethyl) 2,3,5-trichlorophenyl ester is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.
Propiedades
Número CAS |
5266-15-9 |
|---|---|
Fórmula molecular |
C10H10Cl5O4P |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
bis(2-chloroethyl) (2,3,5-trichlorophenyl) phosphate |
InChI |
InChI=1S/C10H10Cl5O4P/c11-1-3-17-20(16,18-4-2-12)19-9-6-7(13)5-8(14)10(9)15/h5-6H,1-4H2 |
Clave InChI |
ZTMBVDRWGOKENW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OP(=O)(OCCCl)OCCCl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



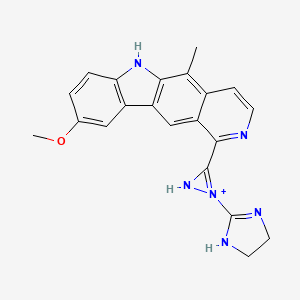
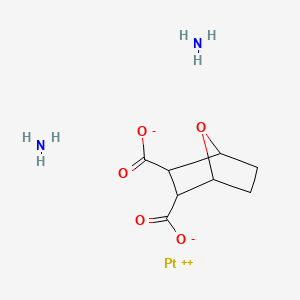
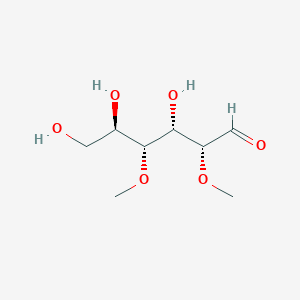

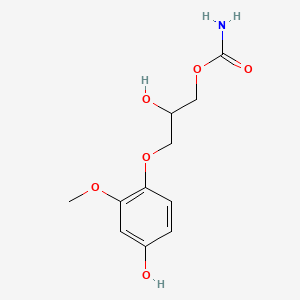
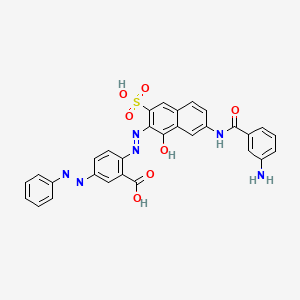
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)

